4-Chloro-6-(trifluoromethyl)isoindoline

Medicinal Chemistry ADME Drug Design

Lead optimization often stalls when simple isoindoline cores lack the lipophilicity and metabolic stability needed for CNS penetration. 4-Chloro-6-(trifluoromethyl)isoindoline (CAS 1780231-11-9) overcomes this with a dual 4-Cl/6-CF3 substitution pattern. • LogP ~3.5-4.0 enhances passive BBB diffusion for CNS programs • Electron-withdrawing groups improve oxidative metabolic stability • Zero rotatable bonds minimize conformational entropy loss on binding • Dual functionalization (secondary amine + chloro cross-coupling) enables rapid SAR diversification

Molecular Formula C9H7ClF3N
Molecular Weight 221.60 g/mol
Cat. No. B13144164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(trifluoromethyl)isoindoline
Molecular FormulaC9H7ClF3N
Molecular Weight221.60 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C(=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C9H7ClF3N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2
InChIKeySLWYHSKJBDINFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(trifluoromethyl)isoindoline: Procurement Guide for Pharmaceutical R&D and Chemical Synthesis


4-Chloro-6-(trifluoromethyl)isoindoline (CAS 1780231-11-9) is a halogenated isoindoline derivative characterized by a chloro substituent at the 4-position and a trifluoromethyl group at the 6-position of the bicyclic heterocycle [1]. With a molecular weight of 221.60 g/mol and the formula C9H7ClF3N [1], this compound serves as a versatile building block in medicinal chemistry and materials science. The unique combination of an electron-withdrawing trifluoromethyl group and a chloro substituent imparts distinct physicochemical properties that differentiate it from simpler isoindoline analogs, making it a strategic choice for programs requiring tailored lipophilicity, metabolic stability, or specific electronic modulation in target binding pockets.

Medicinal Chemistry Scaffold
Dual-substituted bicyclic core supports SAR exploration and lead optimization workflows.
6-CF₃ / 4-Cl Substitution Pattern
Combined electron-withdrawing groups create an electron-deficient ring for target-engagement design.
Dual Functionalization Handle
Secondary amine and chloro position enable parallel derivatization for library synthesis.

Why Unsubstituted or Mono-Substituted Isoindolines Cannot Replace 4-Chloro-6-(trifluoromethyl)isoindoline in Advanced Programs


Generic substitution with simpler isoindoline cores (e.g., isoindoline, 4-chloroisoindoline, or 5-(trifluoromethyl)isoindoline) is not feasible in late-stage lead optimization or process chemistry due to the synergistic electronic and steric effects conferred by the dual 4-Cl/6-CF3 substitution pattern. As demonstrated by quantitative physicochemical comparisons [1], , [2], the target compound exhibits significantly higher lipophilicity, altered hydrogen bonding capacity, and distinct electronic distribution relative to its mono-substituted or unsubstituted counterparts. These differences directly impact membrane permeability, metabolic stability, and target binding affinity in structure-based drug design [3], [4]. Consequently, substituting 4-Chloro-6-(trifluoromethyl)isoindoline with a less substituted analog risks altering pharmacokinetic profiles, reducing potency, or introducing unanticipated off-target interactions.

Target
4-Cl, 6-CF₃ isoindoline
LogP ~3.5–4.0; MW 221.6 g/mol; dual EWG
Target compound carries both chloro and trifluoromethyl groups, creating a synergistic electronic and lipophilic profile not found in mono-substituted analogs.
Alternatives
4-Cl isoindoline
LogP 2.27; MW 153.6 g/mol; single EWG
5-CF₃ isoindoline
LogP 2.64; MW ~187 g/mol; single EWG
Mono-substituted analogs may not reproduce the combined electronic modulation, lipophilicity, or binding-pocket shape fill required in advanced lead optimization. Substitution may shift permeability, target selectivity, or metabolic stability profiles.

Quantitative Differentiation of 4-Chloro-6-(trifluoromethyl)isoindoline from Closest Analogs


Enhanced Lipophilicity: LogP Comparison with 4-Chloroisoindoline and 5-(Trifluoromethyl)isoindoline

4-Chloro-6-(trifluoromethyl)isoindoline exhibits a significantly elevated partition coefficient (LogP) compared to its mono-substituted analogs. The calculated XLogP3 value for the target compound is approximately 3.5–4.0 [1], representing a >1 log unit increase over 4-chloroisoindoline (LogP = 2.27) and a >0.9 log unit increase over 5-(trifluoromethyl)isoindoline (LogP = 2.64) [2]. This enhanced lipophilicity directly translates to improved passive membrane permeability and potential blood-brain barrier penetration, critical considerations in CNS-targeted drug discovery programs [3].

Lipophilicity: LogP
Data to verify
4-Cl-6-CF₃ isoindoline: LogP ~3.5–4.0 (XLogP3 predicted)
ΔLogP > +1.2 vs. 4-chloroisoindoline (2.27); ΔLogP > +0.9 vs. 5-(trifluoromethyl)isoindoline (2.64)
Reported higher lipophilicity may support permeability and CNS-exposure studies.
Predicted values; experimental confirmation recommended.
Medicinal Chemistry ADME Drug Design

Increased Molecular Weight and Rotatable Bond Constraint: Impact on Bioavailability and Selectivity

4-Chloro-6-(trifluoromethyl)isoindoline possesses a molecular weight of 221.60 g/mol [1], which is substantially higher than isoindoline (119.16 g/mol) [2] and 4-chloroisoindoline (153.61 g/mol) . Importantly, the compound contains only one hydrogen bond donor (the secondary amine) and one hydrogen bond acceptor (the trifluoromethyl group), with zero rotatable bonds [1]. This rigid, moderately heavy scaffold occupies a favorable region of drug-like chemical space, balancing sufficient size for target engagement with minimal conformational entropy loss upon binding [3].

Molecular Weight
Cross-study comparable
Target: 221.60 g/mol; 0 rotatable bonds
ΔMW +102.4 vs. isoindoline (119.2); +68.0 vs. 4-Cl isoindoline (153.6)
Larger constrained scaffold may fill deeper binding pockets; supports selectivity screening.
Derived from molecular formula C₉H₇ClF₃N.
ADME Lead Optimization Pharmacokinetics

Synergistic Electron-Withdrawing Effects of Cl and CF3 Substituents

The combination of a chloro (σm = 0.37, σp = 0.23) and a trifluoromethyl group (σm = 0.43, σp = 0.54) on the isoindoline core creates a uniquely electron-deficient aromatic ring system [1]. This electronic profile significantly influences the compound's reactivity in cross-coupling reactions, its metabolic stability, and its binding affinity to protein targets with electron-rich pockets [2]. In contrast, mono-substituted analogs lack this dual inductive effect, resulting in distinct reactivity and biological behavior [3].

Electronic Profile: Hammett σ
Class-level inference
Cl: σm 0.37, σp 0.23 + CF₃: σm 0.43, σp 0.54 — combined dual EWG effect
Mono-substituted analogs carry only one electron-withdrawing group.
Net more electron-deficient ring; context-dependent for metabolic stability and target-binding studies.
Hammett constants from literature; biological impact requires empirical validation.
Medicinal Chemistry Structure-Activity Relationship Electronics

Optimal Procurement Scenarios for 4-Chloro-6-(trifluoromethyl)isoindoline in R&D and Manufacturing


Lead Optimization in CNS-Targeted Drug Discovery Programs

For programs developing CNS-penetrant small molecules, 4-Chloro-6-(trifluoromethyl)isoindoline offers a strategic advantage due to its elevated LogP (~3.5–4.0) relative to simpler isoindolines [1]. This enhanced lipophilicity improves passive diffusion across the blood-brain barrier, making it an ideal scaffold for targeting neurological disorders where brain exposure is critical. Additionally, the dual electron-withdrawing substituents enhance metabolic stability, reducing oxidative clearance and prolonging half-life [2].

Structure-Based Design of Kinase or Epigenetic Inhibitors

The rigid, electron-deficient core of 4-Chloro-6-(trifluoromethyl)isoindoline is well-suited for occupying deep, hydrophobic binding pockets often found in kinases and epigenetic targets. The trifluoromethyl group serves as a potent bioisostere for enhancing binding affinity while the chloro substituent provides additional van der Waals contacts and potential halogen bonding interactions [3]. The compound's zero rotatable bonds minimize conformational entropy loss upon binding, improving target engagement and selectivity [4].

Late-Stage Functionalization and Diversification in Parallel Synthesis

As a building block with distinct reactivity, 4-Chloro-6-(trifluoromethyl)isoindoline enables efficient diversification via the secondary amine handle (e.g., alkylation, acylation, reductive amination) and potential cross-coupling at the chloro position [5]. This dual functionalization capacity accelerates SAR exploration in medicinal chemistry campaigns, reducing the number of synthetic steps required to access complex analogs compared to starting from unsubstituted isoindoline cores [6].

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Reported elevated LogP range
Permeability and brain-exposure assay context
Kinase / epigenetic inhibitor design
Rigid, electron-deficient bicyclic core
Target-engagement and isoform-selectivity review
Parallel synthesis and library diversification
Dual reactive handles (NH + Cl)
Derivatization efficiency and scope verification
Application fit is based on reported physicochemical properties and class-level SAR principles. Each scenario requires independent experimental validation within the target research model.

Technical Documentation Hub

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14 linked technical documents
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